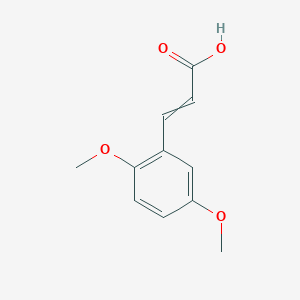

2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-

Description

1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative widely used as a building block in pharmaceutical synthesis. Its structure features a carbobenzyloxy (Cbz) protective group at the pyrrolidine nitrogen and a methyl substituent at the 4-position. The compound exists in stereoisomeric forms, such as (3R,4S)- and (3S,4R)-configurations, with distinct applications in asymmetric synthesis. Key identifiers include:

- CAS No.: 1428243-36-0 (3R,4S) , 1428243-71-3 (3S,4R)

- Molecular Formula: C₁₄H₁₇NO₄

- Molecular Weight: 263.29 g/mol

- Purity: ≥97% (HPLC) in commercial products

- Applications: Intermediate for peptidomimetics, protease inhibitors, and chiral catalysts .

The Cbz group enhances stability during synthetic steps, while the methyl substituent influences steric and electronic properties, modulating reactivity in coupling reactions .

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQWWJZORKTMIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276543 | |

| Record name | 3-(2,5-Dimethoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10538-51-9 | |

| Record name | 3-(2,5-Dimethoxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10538-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry

2-Propenoic acid, 3-(2,5-dimethoxyphenyl)- serves as a precursor for the synthesis of various organic compounds and polymers. Its ability to undergo oxidation and reduction reactions makes it valuable in synthetic chemistry.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Quinones |

| Reduction | Sodium borohydride | Dihydrocaffeic acid |

| Substitution | Nitric acid | Nitrated derivatives |

Biology

The compound exhibits notable antioxidant properties , making it a subject of study in cellular protection and aging. Research has shown that it can scavenge free radicals and inhibit oxidative stress, which is crucial for maintaining cellular health.

Medicine

In the medical field, 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)- has potential therapeutic applications in treating diseases linked to oxidative stress, such as:

- Cancer

- Cardiovascular diseases

A study demonstrated that derivatives of this compound showed antiproliferative activity against cancer cell lines (HeLa cells), with IC50 values indicating effectiveness comparable to standard chemotherapeutics like doxorubicin .

Industry

This compound is utilized in the formulation of cosmetics and skincare products due to its antioxidant and anti-inflammatory properties. Its inclusion in formulations helps protect skin from oxidative damage and enhances overall skin health.

Case Studies

-

Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)- using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals at concentrations as low as 10 µg/mL, demonstrating its potential for use in dietary supplements aimed at reducing oxidative stress. -

Cancer Cell Proliferation Inhibition

Research involving the treatment of HeLa cells with varying concentrations of the compound revealed a dose-dependent decrease in cell viability. The most effective concentration resulted in over 70% inhibition of cell growth after 48 hours of treatment.

Mechanism of Action

The mechanism by which 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)- exerts its effects involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby preventing oxidative stress. The compound may also modulate specific signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Steric and Electronic Effects

- 1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid : The 4-methyl group increases steric hindrance, reducing unwanted side reactions in nucleophilic substitutions compared to its unmethylated analog (R)-1-Cbz-pyrrolidine-3-carboxylic acid .

- 1-Boc-4-Cbz-amino-pyrrolidine-3-carboxylic acid: Dual Boc/Cbz protection enables orthogonal deprotection strategies, critical for sequential peptide coupling .

Research Findings and Trends

Recent studies highlight the preference for 1-Cbz-4-methyl-pyrrolidine-3-carboxylic acid in enantioselective syntheses, leveraging its rigid pyrrolidine core for chiral induction . In contrast, pyrimidine and pyrazolo-pyridine analogs dominate in target-specific drug discovery due to their heteroaromatic pharmacophores .

Biological Activity

2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, also known as a methoxy-substituted phenyl acrylate derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure that allows for various interactions within biological systems, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)- is C12H14O4. The presence of two methoxy groups at the ortho positions of the phenyl ring significantly influences its chemical reactivity and biological activity. This compound can be synthesized through various methods, typically involving the reaction of appropriate phenolic precursors with acrylate derivatives.

Antioxidant Activity

Research indicates that compounds with methoxy substitutions often exhibit antioxidant properties . Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant activity of 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)- has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. These studies suggest that this compound effectively scavenges free radicals, demonstrating significant antioxidant capacity .

Anticancer Properties

The anticancer potential of 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)- has been explored in various cell lines. Studies show that it inhibits cell proliferation and induces apoptosis in cancer cells such as HeLa and HCT-116. The mechanism involves the activation of caspases and modulation of mitochondrial membrane potential, leading to programmed cell death .

Table 1: Anticancer Activity of 2-Propenoic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Propenoic acid, 3-(2,5-Dimethoxyphenyl)- | HeLa | 12.5 | Induction of apoptosis via caspase activation |

| HCT-116 | 10.0 | Mitochondrial disruption | |

| A549 | 15.0 | Cell cycle arrest |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it reduces oxidative stress and protects against cellular damage.

- Cell Cycle Regulation : It influences key regulatory proteins involved in the cell cycle, leading to growth arrest in cancer cells.

- Apoptotic Pathways : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins and activating caspases .

Case Studies

- Study on HeLa Cells : In a controlled study, treatment with 2-Propenoic acid derivatives led to a marked decrease in cell viability (IC50 = 12.5 µM). Flow cytometry analysis revealed an increase in early and late apoptotic cells following treatment .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histological analysis indicated increased apoptosis within tumor tissues .

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated system undergoes oxidation under controlled conditions:

-

Oxidation via KMnO₄/H⁺ : Produces 2,5-dimethoxybenzoic acid and oxalic acid as byproducts. The reaction proceeds through epoxidation of the double bond followed by cleavage.

-

Ozonolysis : Generates 2,5-dimethoxybenzaldehyde and glyoxylic acid, confirming the position of the double bond.

Reduction Reactions

The conjugated double bond is susceptible to reduction:

-

Catalytic Hydrogenation (H₂/Pd-C) : Selectively reduces the α,β-unsaturated bond to yield 3-(2,5-dimethoxyphenyl)propanoic acid.

-

NaBH₄/MeOH : Partially reduces the carbonyl group to form allylic alcohols in the presence of CeCl₃.

Nucleophilic Additions

The electron-deficient β-carbon participates in Michael additions:

-

Amine Addition : Reacts with primary amines (e.g., benzylamine) to form β-amino acid derivatives.

-

Thiol Addition : Forms thioether adducts with mercaptans (e.g., ethanethiol) under basic conditions.

Electrophilic Aromatic Substitution

The 2,5-dimethoxyphenyl group directs electrophiles to specific positions:

-

Nitration (HNO₃/H₂SO₄) : Produces 3-(2,5-dimethoxy-4-nitrophenyl)acrylic acid as the major para-nitro derivative.

-

Halogenation (Br₂/FeBr₃) : Bromination occurs at the 4-position of the aromatic ring, yielding 3-(2,5-dimethoxy-4-bromophenyl)acrylic acid .

Polymerization and Crosslinking

DMPOA acts as a monomer in radical-initiated polymerization:

-

Thermal Polymerization : Forms poly(acrylic acid) derivatives with 2,5-dimethoxyphenyl side chains.

Molecular weight (Mw): 15,000–20,000 Da.

Condensation Reactions

-

Claisen-Schmidt Condensation : Reacts with aromatic aldehydes (e.g., vanillin) to form chalcone derivatives.

Complexation with Metal Ions

The carboxylic acid and methoxy groups enable coordination chemistry:

-

Cu(II) Complexation : Forms a 1:2 metal-ligand complex with Cu²⁺ in aqueous ethanol, confirmed by UV-Vis () .

Key Mechanistic Insights

-

The electron-donating methoxy groups enhance the aromatic ring’s reactivity toward electrophiles, directing substitution to the para position relative to existing groups .

-

The α,β-unsaturated carbonyl system participates in conjugate additions, with regioselectivity governed by frontier molecular orbital interactions .

-

Acidic conditions promote keto-enol tautomerism, influencing reaction pathways in condensation and oxidation processes.

Preparation Methods

Procedure:

-

Reactants :

-

2,5-Dimethoxycinnamic acid (or precursor).

-

Substituted benzene (e.g., veratrole).

-

-

Conditions :

-

Catalyst: 85% H₃PO₄.

-

Solvent: None (neat conditions).

-

Time: 16–24 hours at room temperature.

-

-

Outcome :

Mechanistic Insight:

Phosphoric acid protonates the cinnamic acid, generating a quinonoid intermediate susceptible to nucleophilic attack by the aromatic ring. Steric hindrance from 2,5-dimethoxy groups may necessitate longer reaction times.

UV-Induced Photochemical Synthesis

Photochemical methods offer a radical-based pathway. A reported synthesis of 3-(4-hydroxy-3,5-dimethoxyphenyl)propenoic acid used UV irradiation of 4-hydroxy-3,5-dimethoxycinnamic acid in acetonitrile. Adapting this to 2,5-dimethoxycinnamic acid could yield the target compound.

Protocol:

Side Reactions:

-

Dimerization : Forms cyclobutane derivatives (truxillic acids).

-

Oxidation : Methoxy groups may oxidize to quinones under prolonged UV exposure.

Comparative Analysis of Synthesis Methods

The table below contrasts key parameters of the three methods:

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel Condensation | Reflux, piperidine, ethanol | 60–70% | Simple setup, scalable | Requires 2,5-dimethoxybenzaldehyde |

| H₃PO₄ Catalysis | Room temp, neat H₃PO₄ | 85–95% | High yield, minimal purification | Requires dehydrogenation step |

| UV Photochemical | Acetonitrile, UV, 24h | ~47% | Avoids harsh reagents | Low yield, dimerization side reactions |

Q & A

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use the compound’s 3D structure (from XRD ) to simulate binding to receptors (e.g., COX-2) in PyMOL/Discovery Studio.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- ADMET prediction : Employ SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.